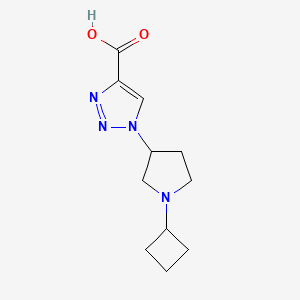
1-(1-cyclobutylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolidine and 1,2,3-triazole rings would give the molecule a certain degree of rigidity. The carboxylic acid group could form hydrogen bonds with other molecules, which could affect the compound’s physical and chemical properties.Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The carboxylic acid group could undergo reactions such as esterification or amide formation. The 1,2,3-triazole ring could potentially participate in click chemistry reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group could make the compound acidic. The compound’s solubility would depend on factors such as its polarity and the presence of hydrogen bonding groups.Applications De Recherche Scientifique
Pharmaceutical Research
This compound is utilized in pharmaceutical research as a building block for creating novel drug entities. Its unique structure, featuring a triazole ring fused with a carboxylic acid moiety, makes it a valuable precursor in synthesizing potential therapeutic agents. For instance, derivatives of this compound could be explored for their antiviral, antibacterial, or anticancer properties due to the bioactive nature of triazole compounds .
Agriculture
In the agricultural sector, such compounds are often examined for their potential as growth promoters or as part of pest control agents. The triazole ring, in particular, is known for its fungicidal properties, and modifying it with different substituents like the cyclobutylpyrrolidin group could lead to the development of new, more effective agrochemicals .
Material Science
Material scientists might investigate the compound’s utility in creating novel polymers or coatings. The presence of reactive functional groups like carboxylic acid could allow for crosslinking, which is essential in developing materials with enhanced durability or specific physical properties .
Environmental Science
In environmental science, researchers could explore the use of this compound in the remediation of pollutants. Its potential to interact with various contaminants, either by neutralizing them or facilitating their breakdown, could be valuable in environmental clean-up efforts .
Biochemistry
Biochemists may study this compound for its interaction with biological macromolecules. Understanding how it binds to proteins or nucleic acids can provide insights into cellular processes and lead to the discovery of new biochemical pathways or regulatory mechanisms .
Analytical Chemistry
Lastly, in analytical chemistry, this compound could serve as a standard or reagent in chromatography or mass spectrometry. Its distinct chemical structure allows it to be a reference point in the qualitative and quantitative analysis of complex mixtures .
Orientations Futures
Propriétés
IUPAC Name |
1-(1-cyclobutylpyrrolidin-3-yl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c16-11(17)10-7-15(13-12-10)9-4-5-14(6-9)8-2-1-3-8/h7-9H,1-6H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRQUFYPNBUIQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCC(C2)N3C=C(N=N3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-cyclobutylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



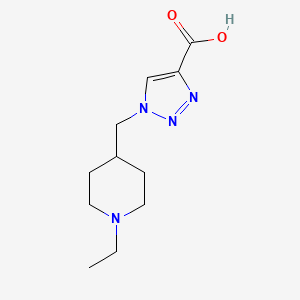


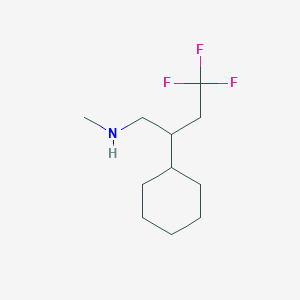

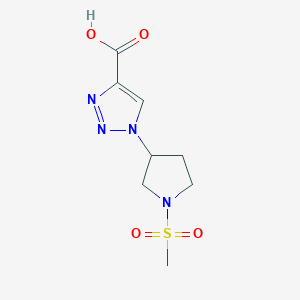
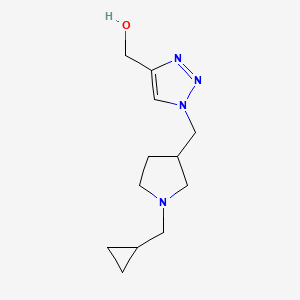



![6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-ol](/img/structure/B1482004.png)


